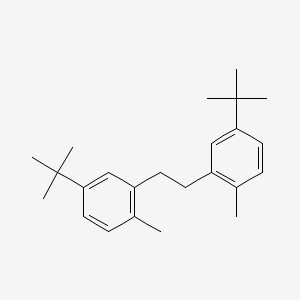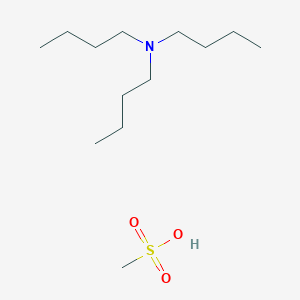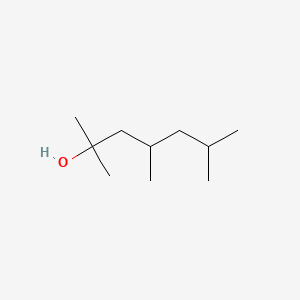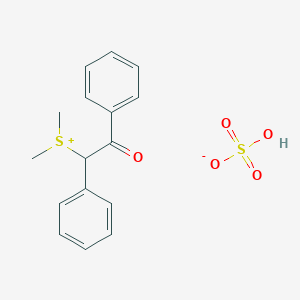![molecular formula C21H36OSn B14481597 Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane CAS No. 65502-47-8](/img/structure/B14481597.png)
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 3-phenylprop-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 3-phenylprop-2-en-1-ol under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the desired product . Another method involves the hydrostannylation of acetylene with tributyltin hydride, which can be performed in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. Industrial processes may also incorporate additional purification steps to ensure the final product meets specific quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can participate in reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the butyl groups or the 3-phenylprop-2-en-1-yloxy group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts such as palladium complexes. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while reduction reactions may produce simpler hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane exerts its effects involves its interaction with specific molecular targets. The tin atom in the compound can form bonds with various substrates, facilitating reactions such as coupling and substitution. The compound’s ability to donate or accept electrons makes it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(vinyl)tin: Similar in structure but contains a vinyl group instead of the 3-phenylprop-2-en-1-yloxy group.
Tributyl(ethenyl)stannane: Another related compound with an ethenyl group.
Tributyl(methacryloyloxy)stannane: Contains a methacryloyloxy group instead of the 3-phenylprop-2-en-1-yloxy group.
Uniqueness
Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane is unique due to the presence of the 3-phenylprop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
65502-47-8 |
|---|---|
Fórmula molecular |
C21H36OSn |
Peso molecular |
423.2 g/mol |
Nombre IUPAC |
tributyl(3-phenylprop-2-enoxy)stannane |
InChI |
InChI=1S/C9H9O.3C4H9.Sn/c10-8-4-7-9-5-2-1-3-6-9;3*1-3-4-2;/h1-7H,8H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clave InChI |
HBIZXGQYAGYYHE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)

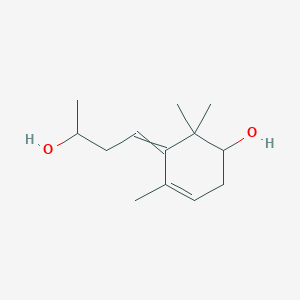

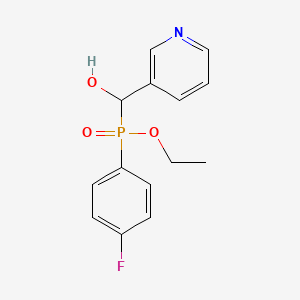

![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

